molecular formula C12H15NO3 B8280759 Ethyl 2-(4-pyridylmethyl)acetoacetate

Ethyl 2-(4-pyridylmethyl)acetoacetate

Cat. No.: B8280759
M. Wt: 221.25 g/mol
InChI Key: NISLLLKCAMZRRG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-pyridylmethyl)acetoacetate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-oxo-2-(pyridin-4-ylmethyl)butanoate

InChI

InChI=1S/C12H15NO3/c1-3-16-12(15)11(9(2)14)8-10-4-6-13-7-5-10/h4-7,11H,3,8H2,1-2H3

InChI Key

NISLLLKCAMZRRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CC1=CC=NC=C1)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Anhydrous N,N-dimethylformamide (41 ml) was added to sodium hydride (2.81 g, 70.3 mmol) under a nitrogen atmosphere, and the mixture was stirred under ice-cold water-cooling. A solution of t-butyl acetoacetate (6.33 g, 40.0 mmol) in N,N-dimethylformamide (20 ml) was added dropwise to the mixture over 10 minutes, after 10 minutes, 4-(chloromethyl)pyridine hydrochloride (5.00 g, 30.5 mmol) was added thereto little by little under a nitrogen stream over three minutes, and the temperature was raised to room temperature. After two hours, a saturated aqueous sodium hydrogencarbonate solution (150 ml) was added to the reaction mixture, and the whole was extracted with ethyl acetate (100 ml). The organic layer was washed with water (100 ml) and saturated brine (50 ml) successively and dried over anhydrous sodium sulfate. The organic layer was concentrated under reduced pressure, and the residue was purified by silica gel column chromatography to give 1.34 g (18%) of ethyl 2-acetyl-3-(4-pyridyl)propionate as a pale yellow oily matter.
Quantity
6.33 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
2.81 g
Type
reactant
Reaction Step Four
Quantity
41 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Ethyl acetoacetate (5.20 g), piridine-4-aldehyde (4.28 g), piperidine 0.4 ml) and AcOH (0.24 ml) are mixed in CH2Cl2 (150 ml) at room temperature under nitrogen atmosphere. The reaction mixture is stirred overnight and the solvent is removed. The residue is dissolved in EtOH (150 ml). 10% Pd/C (1.0 g) is added and reaction mixture is stirred at room temperature under hydrogen for 7 hours. Concentration under reduced pressure after Celite® filtration afford Ethyl 2-(4-pyridylmethyl)acetoacetate (8.0 g) as colorless oil.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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